[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride
Description
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXMMFJOEFFHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride generally proceeds through the following stages:
- Activation of a cyclopropyl precursor to introduce a suitable leaving group.
- Nucleophilic substitution with morpholine to form the morpholin-4-ylmethyl substituent.
- Formation of the amine salt , typically the dihydrochloride, to enhance stability and solubility.
This approach aligns with general methods for preparing cyclopropylamine derivatives, involving the use of activating agents and chlorinating reagents under controlled conditions.
Activation and Chlorination of Cyclopropyl Precursors
A key step involves converting a cyclopropyl-containing intermediate into an activated form capable of nucleophilic substitution. Common activating groups include chloro, bromo, or imidazolide groups. The activation is achieved by reacting the precursor with chlorinating agents such as:
- Oxalyl chloride (preferred, ~1.05 equivalents)
- Thionyl chloride
- Phosphorus oxychloride
The reaction is typically catalyzed by a small amount of dimethylformamide (DMF) to enhance efficiency and is carried out in organic solvents like tetrahydrofuran (THF), toluene, or dichloromethane.
| Step | Reagents/Conditions | Purpose | Solvent |
|---|---|---|---|
| Activation | Oxalyl chloride + catalytic DMF | Introduce chloro leaving group | THF, toluene, or DCM |
| Alternative chlorinating agents | Thionyl chloride, POCl3 | Same as above | Similar solvents |
Nucleophilic Substitution with Morpholine
The activated cyclopropyl intermediate undergoes nucleophilic substitution with morpholine, which introduces the morpholin-4-ylmethyl group. This reaction is conducted under mild conditions, often in dichloromethane or ethanol, to afford the corresponding amine intermediate.
- The nucleophilic amine attacks the activated carbon center, displacing the leaving group.
- Reaction conditions are optimized to maximize yield and minimize side reactions.
This step is crucial for installing the morpholine moiety that contributes to the compound's biological activity.
Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt form, the free amine is treated with hydrochloric acid, typically in an organic solvent or ethanol, to precipitate the stable salt.
- This salt formation improves the compound's stability, handling, and solubility.
- The dihydrochloride form is preferred for pharmaceutical and research applications.
Example Synthetic Procedure Summary
| Step | Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Activation of cyclopropyl intermediate | Oxalyl chloride, DMF catalyst | RT, organic solvent (THF) | Chloro-substituted intermediate |
| 2 | Nucleophilic substitution | Morpholine | RT, DCM or ethanol | Morpholin-4-ylmethyl cyclopropylamine |
| 3 | Salt formation | HCl gas or aqueous HCl | RT | Dihydrochloride salt precipitate |
Research Findings and Optimization
- The choice of chlorinating agent and solvent significantly affects the yield and purity of the intermediate.
- Oxalyl chloride with catalytic DMF in THF is preferred due to mild conditions and high conversion rates.
- Morpholine substitution proceeds efficiently in dichloromethane, providing good yields of the amine intermediate.
- Salt formation is straightforward and results in a stable, crystalline dihydrochloride suitable for further applications.
Analytical Data and Characterization
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Agents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Activation | Oxalyl chloride + DMF catalyst | THF, DCM, toluene | Room temperature | Preferred for mild conditions and yield |
| Alternative Activation | Thionyl chloride, POCl3 | Similar solvents | Similar conditions | Less preferred due to harsher conditions |
| Nucleophilic Substitution | Morpholine | DCM, ethanol | Room temperature | Efficient substitution to install morpholine |
| Salt Formation | HCl (gas or aqueous) | Ethanol or suitable solvent | Room temperature | Produces stable dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
The primary pharmacological applications of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride are related to its activity as a histamine-3 receptor ligand. This receptor is implicated in several conditions, including:
- Cognitive Disorders : Compounds that modulate the histamine-3 receptor have been studied for their potential in treating cognitive impairments and disorders such as Alzheimer's disease. By acting as an antagonist or inverse agonist, this compound may enhance neurotransmitter release, thereby improving cognitive function .
- Sleep Disorders : The modulation of histamine receptors can influence sleep-wake cycles. Research indicates that antagonists of the histamine-3 receptor can promote wakefulness and reduce excessive daytime sleepiness, making this compound a candidate for addressing circadian rhythm sleep disorders .
- Cardiovascular Health : The compound's interaction with the histamine system may also extend to cardiovascular functions, potentially influencing blood pressure regulation and heart rate through its central nervous system effects .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various therapeutic contexts:
- Cognitive Enhancement : A study demonstrated that compounds targeting the histamine-3 receptor could improve memory retention in animal models. The administration of this compound resulted in significant improvements in learning tasks compared to control groups .
- Sleep Regulation : Research involving sleep-deprived subjects showed that administration of this compound led to increased alertness and reduced sleepiness, suggesting its potential utility in treating narcolepsy and other sleep-related disorders .
- Cardiovascular Studies : Investigations into the cardiovascular effects of histamine-3 receptor antagonists indicated that such compounds could lower blood pressure and improve heart rate variability, presenting a novel approach for managing hypertension .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Combi-Blocks Catalog ()
The table below compares key structural and functional differences between [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride and related morpholine/cyclopropane derivatives:
| Compound Name (CAS) | Molecular Formula | Key Structural Features | Purity | Applications/Notes |
|---|---|---|---|---|
| This compound (1290042-81-7) | C₈H₁₅N₂O·2HCl | Cyclopropane + morpholine + methylene amine | 95% | Drug discovery, kinase inhibitor scaffolds |
| 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine (1015846-42-0) | C₉H₁₇N₂O | Similar cyclopropane-morpholine backbone, differing in substituent positioning | 95% | Likely similar to parent compound but untested in published studies |
| N-((Morpholin-2-yl)methyl) ethanamine (122894-64-8) | C₇H₁₆N₂O | Morpholine + ethylamine chain (no cyclopropane) | 95% | Solubility studies, less rigid structure |
| 4-(Morpholin-4-ylmethyl)phenol (80166-01-4) | C₁₁H₁₅NO₂ | Phenol ring + morpholine | 98% | Antioxidant or enzyme inhibition studies |
| Morpholin-4-yl-(4-methyl)phenyl-acetic acid (490026-98-7) | C₁₃H₁₇NO₃ | Morpholine + phenylacetic acid | 95% | Potential protease inhibitor or anti-inflammatory agent |
Key Observations :
Comparison with Cyclopropane-Containing Therapeutic Candidates ()
A structurally distinct cyclopropane derivative, 1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine Dihydrochloride, demonstrates high synthetic yield (97%) and efficacy as an ALK inhibitor . Unlike this compound, this compound incorporates fluorinated aromatic groups, which enhance lipophilicity and blood-brain barrier penetration. This highlights the importance of substituent electronegativity in tuning pharmacokinetic properties.
Enzymatic Tolerance of Cyclopropane Analogues ()
Studies on tRNA-guanine transglycosylase reveal that cyclopropane placement critically impacts substrate compatibility. For example, Nucleobase50 (a cyclopropyl analogue) showed poor enzyme activity, while 51 (another cyclopropane derivative) achieved 89% guanine replacement . This suggests that this compound’s morpholine-linked cyclopropane may hinder or enhance activity in enzyme-binding pockets compared to analogues with cyclopropane directly adjacent to reactive centers.
Solubility and Stability ()
Like biogenic amines (e.g., putrescine dihydrochloride, cadaverine dihydrochloride), the dihydrochloride form of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine improves aqueous solubility compared to freebase analogues . However, its rigid cyclopropane-morpholine structure may reduce solubility in non-polar solvents relative to flexible analogues like N-((Morpholin-2-yl)methyl) ethanamine .
Biological Activity
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring and a cyclopropyl group, which contribute to its unique pharmacological properties. The morpholine moiety is known for its ability to enhance solubility and bioavailability, while the cyclopropyl group can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to [1-(Morpholin-4-ylmethyl)cyclopropyl]amine exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with morpholine substitutions can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.20 µg/mL to 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its potential in cancer therapy. It has shown efficacy as a modulator of nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial in cancer cell proliferation. Specifically, this compound has been proposed for use in treating various cancers, including non-small cell lung cancer and leukemia, by targeting metabolic pathways critical for tumor growth .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cellular proliferation and survival.
- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially altering signaling pathways that lead to cell growth or apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the morpholine and cyclopropyl groups can significantly affect the compound's biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Morpholine Position | Changes in position affect binding affinity |
| Cyclopropyl Size | Variations can enhance or reduce antimicrobial potency |
| Functional Groups | Electron-donating groups improve activity against specific targets |
These findings suggest that careful structural modifications can optimize the therapeutic potential of this compound.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that morpholine-containing compounds exhibited strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.20 µg/mL .
- Cancer Treatment : Clinical trials have explored the use of similar compounds as NAMPT modulators, showing promise in reducing tumor size in models of breast cancer and leukemia .
- Pharmacokinetics : Research into the pharmacokinetics of these compounds has revealed favorable absorption and distribution profiles, supporting their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by morpholine substitution and salt formation. Key steps include:
- Cyclopropane Construction : Use cyclopropanecarboxylate derivatives as starting materials, employing Buchwald-Hartwig amination or nucleophilic substitution for morpholine incorporation .
- Amine Deprotection : Hydrochloric acid (HCl) in ethanol or diethyl ether effectively removes protecting groups (e.g., tert-butyl carbamate) to yield the free amine, followed by dihydrochloride salt formation (87% yield reported under HCl/ether conditions) .
- Optimization : Adjust reaction time, temperature, and HCl concentration. For example, ice-water bath conditions during HCl addition minimize side reactions .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol or ethanol/ether mixtures to precipitate the dihydrochloride salt. Ethanol ensures high solubility of organic impurities, while ether reduces salt solubility for selective crystallization .
- Chromatography : Avoid unless necessary; silica gel may degrade polar salts. Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients is preferred for analytical purity checks .
Q. Which spectroscopic methods are critical for structural confirmation?
Methodological Answer:
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and retention times. For example, similar morpholinyl compounds show LCMS m/z 772 [M+H]+ with retention at 1.35 min (TFA-modified mobile phase) .
- NMR : Key signals include cyclopropane protons (δ 0.5–1.5 ppm), morpholine methylene (δ 3.5–4.0 ppm), and amine protons (broad, δ 1.5–3.0 ppm) .
- Elemental Analysis : Verify Cl⁻ content (~20–22% for dihydrochloride salts) .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis of morpholinyl-containing cyclopropylamine derivatives?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (1S,4S)-enantiomer separation via diastereomeric salt formation with tartaric acid) .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective cyclopropane functionalization .
- X-ray Crystallography : Confirm stereochemistry of intermediates, as demonstrated for related cyclopropylamine hydrochlorides .
Q. What analytical strategies detect and quantify process-related impurities?
Methodological Answer:
- HPLC-UV : Use mixed-mode columns (e.g., Primesep 100) with isocratic elution (water/acetonitrile + 0.1% H₂SO₄) and UV detection at 200 nm. Detect impurities at ≥0.1% levels .
- Reference Standards : Compare against EP-grade impurities (e.g., articaine derivatives) for quantification .
- Mass Spectrometry : HRMS identifies trace impurities via exact mass (e.g., m/z 226.1065854 for related amines) .
Q. What crystallization conditions produce stable polymorphs, and how are these characterized?
Methodological Answer:
- Polymorph Screening : Test solvents (ethanol, acetone, water) under varying temperatures. Slow evaporation at 4°C often yields stable Form I .
- Characterization Techniques :
- PXRD : Differentiate polymorphs via distinct diffraction patterns (e.g., 2θ = 10.5°, 15.2° for Form I vs. 9.8°, 16.7° for Form II).
- DSC : Monitor thermal transitions (e.g., endothermic melt at 215–220°C for dihydrochloride salts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
